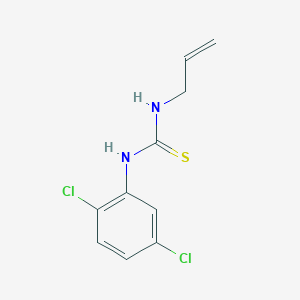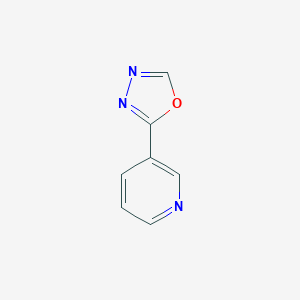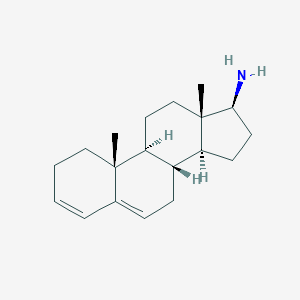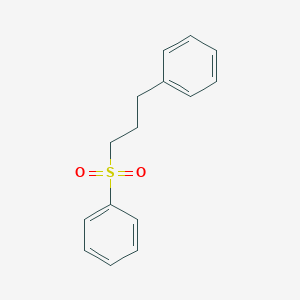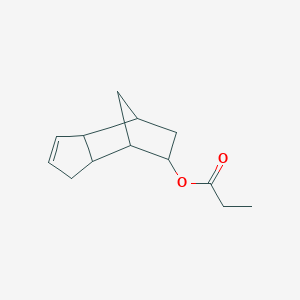
Tricyclodecenyl propionate
概要
説明
Synthesis Analysis
The synthesis of tricyclic compounds is a complex process that often starts from simple aromatic precursors. Paper describes a stereoselective route to synthesize functionalized tricyclo[5.2.2.0(1,5)]undecenones and tricyclo[6.2.2.0(1,6)]dodecenones. This process involves the generation and cycloaddition of annulated cyclohexa-2,4-dienones with acrylates, followed by manipulation of the resulting tricyclic adducts. Similarly, paper discusses the synthesis of 6-functionalized endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-ones from carboxylic acids, expanding the chemical scope of the tricyclodecadienone system.
Molecular Structure Analysis
The molecular structure of tricyclic compounds can be complex and is often elucidated using techniques such as X-ray diffraction analysis. For instance, paper reports the unique formation of oxapentacycloundecanones and confirms the structure of a derivative by X-ray diffraction. The structure of tricyclic compounds is crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Tricyclic compounds can undergo a variety of chemical reactions. Paper describes the synthesis of polycyclic systems through intramolecular radical cyclization reactions, which involve photochemically induced electron transfer. Paper details the synthesis of trans-tricyclo[4.2.0.0(1,3)]oct-4-ene and its reactions with acetic acid and its stability under various conditions. These reactions are important for the functionalization and transformation of tricyclic compounds into other useful chemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of tricyclic compounds are influenced by their molecular structure. Paper discusses the preparation of tricyclodecanol from dicyclopentadiene, investigating various reaction conditions to optimize the synthesis. The purity and structure of the product are confirmed by GC, IR, and NMR, indicating the importance of these analytical techniques in characterizing tricyclic compounds.
科学的研究の応用
Reactive Extraction Processes
- Propionic Acid Extraction: The study of carboxylic acids like propionic acid in various extraction processes has relevance due to its industrial applications. Research has shown that the extraction of propionic acid using different extractant-diluent systems can be optimized for better recovery from aqueous waste streams and fermentation broths. This area of study is significant for the design of reactive extraction processes in chemical industries (Keshav et al., 2009).
Biological and Chemical Interactions
- Effects on Lipid Biosynthesis: Studies on propionate have shown its effects on fatty acid and sterol synthesis in isolated rat hepatocytes. Such research is important for understanding the biochemical pathways and their regulation in living organisms (Nishina & Freedland, 1990).
- Crosslinkers in Polymers: The chemistry of tris-3-(1-aziridino)propionate and its use in formulated products like adhesives, coatings, and fabric coatings has been extensively studied. Such crosslinkers are significant in the development of advanced materials (Roesler & Danielmeier, 2004).
Synthesis and Application in Perfumery
- Synthesis of Diesters: The synthesis of homo- and mixed tricyclodecane-3(4),8(9)-diol diesters from tricyclodecenyl formate has been studied. These compounds, having a pleasant odor, are used in perfume formulations (Mamedov & Makhmudova, 2013).
Propionic Acid in Fermentation and Industry
- Microbial Propionic Acid Production: Propionic acid, a commercially valuable carboxylic acid produced through microbial fermentation, has applications in the food industry and is gaining interest in cosmetics, plastics, and pharmaceuticals. The metabolic pathways for its production are under continuous research, with an aim to optimize yield and reduce purification costs (Gonzalez-Garcia et al., 2017).
Click Chemistry in Polymer Systems
- Triazolinediones in Click Chemistry: Triazolinedione compounds, used in click-chemistry applications, demonstrate potential in macromolecular functionalization, polymer linking, and crosslinking. Their reversible nature under certain conditions makes them valuable in dynamic polymer networks (Billiet et al., 2014).
Safety And Hazards
Tricyclodecenyl propionate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
The tricyclodecenyl propionate market is expected to grow in the future due to its high safety parameters and harmless impact on the environment . The growth in the market is synonymous with continuous innovation. Companies fostering a culture of innovation, whether through product development, process improvement, or business model evolution, are better equipped to adapt to evolving market demands and secure their position as industry leaders .
特性
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3-4,8-12H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJUGKATXCWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036312 | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tricyclodecenyl propionate | |
CAS RN |
17511-60-3 | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclodecenyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAHYDRO-4,7-METHANOINDEN-6-YL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3ASM14UAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
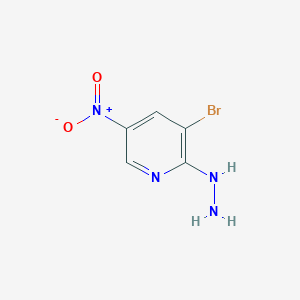
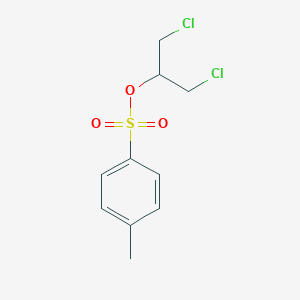
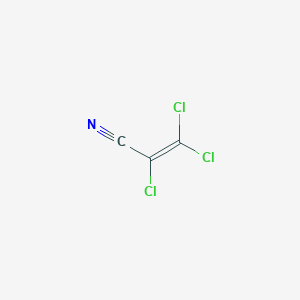
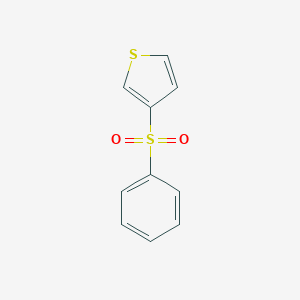
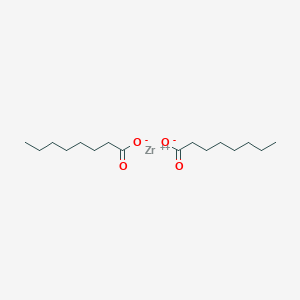
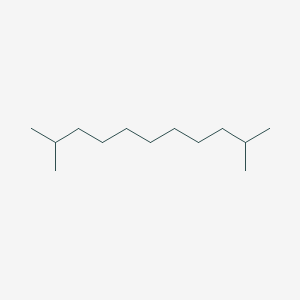
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
